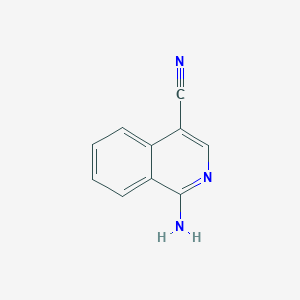
1-Aminoisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminoisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
AIQC and its derivatives have been studied for their pharmacological properties, demonstrating potential in various therapeutic areas:
- Anticancer Activity : Research indicates that isoquinoline derivatives, including AIQC, possess anticancer properties. They have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain derivatives have exhibited efficacy against acute myeloid leukemia .
- Antimicrobial Properties : Isoquinoline compounds have demonstrated significant antimicrobial activity against various pathogens. Studies have reported that AIQC derivatives can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
- Neurological Disorders : Some studies suggest that isoquinoline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active research .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of aminoisoquinoline derivatives, including AIQC. The results showed that these compounds could significantly reduce cell viability in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The most potent compounds exhibited IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several isoquinoline derivatives were tested against common bacterial strains. AIQC demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This highlights its potential as an alternative antimicrobial agent .
Case Study 3: Neuroprotective Effects
Research focused on the neuroprotective potential of AIQC derivatives revealed that they could mitigate oxidative stress-induced neuronal damage in vitro. These findings suggest that AIQC could be further explored for its therapeutic benefits in neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tumor growth and apoptosis induction | Potent activity against leukemia cell lines |
| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against S. aureus and E. coli |
| Neurological Disorders | Neuroprotection against oxidative stress | Mitigates neuronal damage in vitro |
属性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
1-aminoisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,6H,(H2,12,13) |
InChI 键 |
SGRXIUJMVHKGCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















